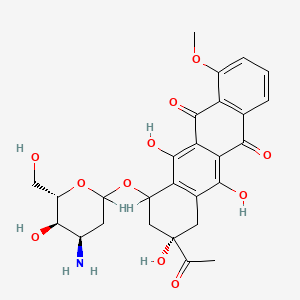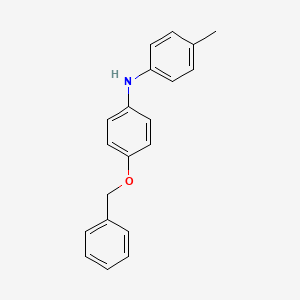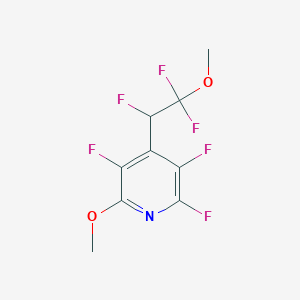![molecular formula C18H18N2O3 B14525646 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one CAS No. 62787-40-0](/img/structure/B14525646.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one can be achieved through various methods. One common approach involves the Pictet–Spengler reaction, where 3-amino-2-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one reacts with carbonyl compounds in acidic media . This method provides good yields and is widely used in the preparation of quinazolinone derivatives.
Industrial Production Methods
Industrial production of quinazolinone derivatives often involves the use of high-throughput synthesis techniques, such as microwave-assisted reactions and metal-catalyzed reactions . These methods allow for the efficient and scalable production of quinazolinone compounds, making them suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Substitution: Nucleophilic reagents, such as amines and thiols, are often used in substitution reactions to modify the quinazolinone structure.
Major Products Formed
The major products formed from these reactions include quinazoline 3-oxides, dihydroquinazolinones, and various substituted quinazolinone derivatives, each with unique biological activities .
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: Quinazolinone derivatives are known to interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Benzodiazocines: These compounds are homologs of 2,3-benzodiazepines and share a similar heterocyclic structure with quinazolinones.
Benzoxazinones: These derivatives are intermediates in the formation of 2,3-disubstituted quinazolinone derivatives and have similar biological activities.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62787-40-0 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-12-19-15-6-4-3-5-14(15)18(20)21/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
DGDNNUVSGKDIOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14525563.png)
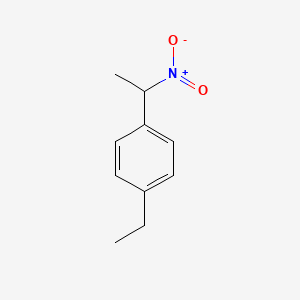
![4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14525573.png)
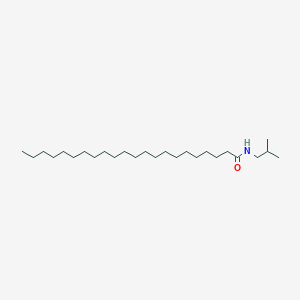
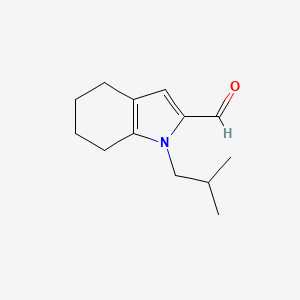
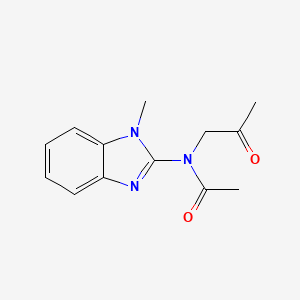
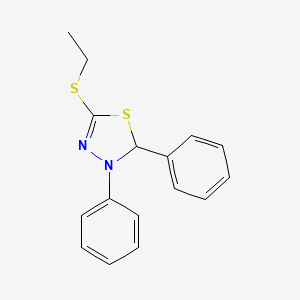

![2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14525622.png)
![5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14525626.png)
